molecular formula C17H13F3N2O2 B12442524 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol

4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol

Cat. No.: B12442524
M. Wt: 334.29 g/mol
InChI Key: SBCKIHZFXFXMME-UHFFFAOYSA-N
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Description

4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol (molecular formula: C₁₇H₁₃F₃N₂O₂, molecular weight: 334.30 g/mol) is a benzodiazepine derivative characterized by a seven-membered 1,5-diazepine ring fused to a benzene ring. Key structural features include:

  • A methoxy group at the 4-position of the phenolic ring.
  • A trifluoromethyl group at the 2-position of the benzodiazepine core.

Its synthesis and characterization likely employ crystallographic tools like SHELX and Mercury for validation .

Properties

Molecular Formula

C17H13F3N2O2

Molecular Weight

334.29 g/mol

IUPAC Name

4-methoxy-2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C17H13F3N2O2/c1-24-10-6-7-15(23)11(8-10)14-9-16(17(18,19)20)22-13-5-3-2-4-12(13)21-14/h2-9,22-23H,1H3

InChI Key

SBCKIHZFXFXMME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves multiple steps, starting with the preparation of the benzodiazepine core One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazepine ringThe methoxyphenol moiety is then introduced via electrophilic aromatic substitution reactions using methoxyphenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the benzodiazepine ring may produce dihydrobenzodiazepines .

Scientific Research Applications

4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: It is used in studies investigating the biological activities of benzodiazepines, including their interactions with neurotransmitter receptors.

    Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross the blood-brain barrier and interact with its molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its 1,5-benzodiazepine core combined with electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents. Below is a comparative analysis with structurally or functionally related compounds:

Key Differentiators

Benzodiazepine Core vs. Other Heterocycles: The 1,5-benzodiazepine core distinguishes it from 1,4-benzodiazepines (e.g., diazepam) and sulfur-containing analogs like benzothiazepines . The 1,5-configuration may alter receptor-binding kinetics compared to 1,4-isomers. Methoxy and Phenol Groups: The methoxy group increases electron density on the aromatic ring, while the phenol enables hydrogen bonding, influencing solubility and target interactions .

Biological Activity Hypotheses: Neurological Effects: Benzodiazepines typically target GABAₐ receptors, but the trifluoromethyl group may shift activity toward novel pathways, such as kinase inhibition or antimicrobial targets . Antimicrobial Potential: The phenolic moiety and trifluoromethyl group are associated with antimicrobial activity in analogs like 2-[4-Methoxy-2-(trifluoromethyl)phenyl]propan-2-ol .

Tautomerism and Reactivity

  • Similar to triazole derivatives in , the compound may exhibit tautomerism, though its benzodiazepine core likely stabilizes a single tautomeric form. This contrasts with triazoles, which exist in equilibrium between thione and thiol forms .

Biological Activity

4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications and unique biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 283610-65-1
  • Density : 1.148 g/cm³
  • Boiling Point : 406.974 °C at 760 mmHg

The biological activity of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol primarily involves modulation of neurotransmitter systems, particularly through interactions with GABA receptors. Benzodiazepines are known to enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to anxiolytic, sedative, and muscle relaxant effects.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Anxiolytic Activity : In animal models, compounds structurally similar to benzodiazepines have demonstrated significant anxiolytic effects. For instance, a study reported that derivatives with trifluoromethyl substitutions exhibited enhanced binding affinity to GABA-A receptors compared to their non-fluorinated counterparts .
  • Antidepressant Effects : Research has indicated that certain benzodiazepine derivatives can exert antidepressant-like effects in rodent models. The specific compound has shown promise in modulating serotonin pathways, suggesting potential utility in treating mood disorders .
  • Anticancer Potential : Some studies have explored the cytotoxic effects of benzodiazepine derivatives on cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in various human cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnxiolyticSignificant reduction in anxiety levels in rodent models
AntidepressantModulation of serotonin pathways with positive behavioral outcomes
AnticancerInhibition of proliferation in cancer cell lines

Case Study 1: Anxiolytic Effects

In a controlled study involving mice subjected to elevated plus maze tests, the administration of 4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol resulted in increased time spent in open arms compared to control groups, indicating reduced anxiety levels.

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

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